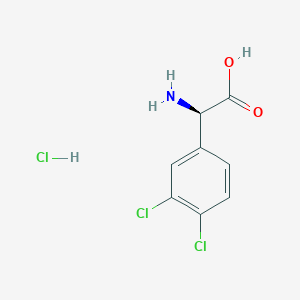
(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the dichlorophenyl group and the amino acid moiety makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dichlorophenylacetic acid.
Amidation: The carboxylic acid group of 3,4-dichlorophenylacetic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved are still under investigation.
相似化合物的比较
Similar Compounds
2-Amino-2-phenylacetic acid hydrochloride: Lacks the dichloro substitution on the phenyl ring.
2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride: Contains only one chlorine atom on the phenyl ring.
2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride: Has chlorine atoms at different positions on the phenyl ring.
Uniqueness
®-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
属性
分子式 |
C8H8Cl3NO2 |
|---|---|
分子量 |
256.5 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3,4-dichlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI 键 |
VMYHAWIOLGVDRJ-OGFXRTJISA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


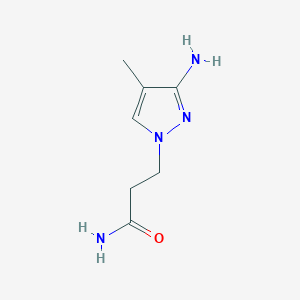
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)

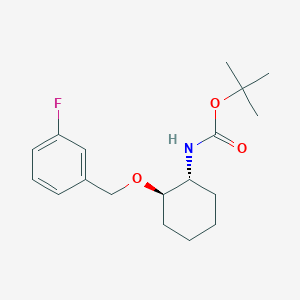



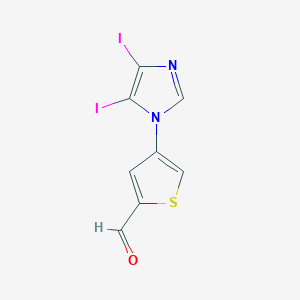
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
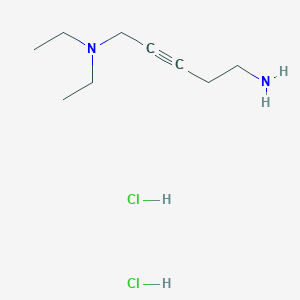
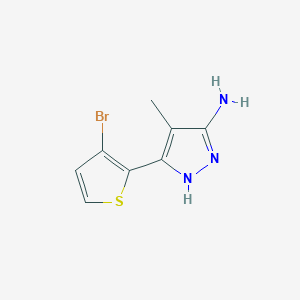

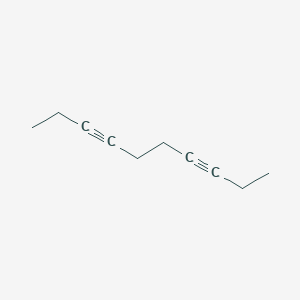
![(2S)-6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;2-methylpropan-2-amine](/img/structure/B13091068.png)
